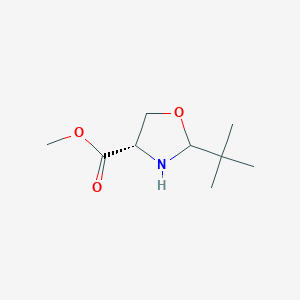
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate typically involves the reaction of an amino alcohol with a carbonyl compound. The reaction conditions often include the use of a base to facilitate the formation of the oxazolidine ring. For example, the reaction between (S)-tert-butyl glycidyl ether and methyl chloroformate in the presence of a base like triethylamine can yield the desired oxazolidine compound.
Industrial Production Methods
Industrial production methods for oxazolidines often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce amino alcohols.
科学的研究の応用
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with oxazolidine moieties.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Oxazolidinones: Compounds with a similar oxazolidine ring structure but with different substituents.
Amino Alcohols: Compounds that can be derived from the reduction of oxazolidines.
Chiral Auxiliaries: Other chiral compounds used in asymmetric synthesis.
Uniqueness
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl group and the methyl ester moiety can influence its reactivity and applications, making it distinct from other oxazolidine derivatives.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
methyl (4S)-2-tert-butyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h6,8,10H,5H2,1-4H3/t6-,8?/m0/s1 |
InChIキー |
FCOMFAAEZRWCKY-UUEFVBAFSA-N |
異性体SMILES |
CC(C)(C)C1N[C@@H](CO1)C(=O)OC |
正規SMILES |
CC(C)(C)C1NC(CO1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


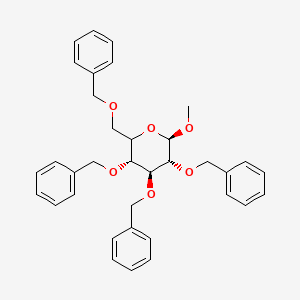
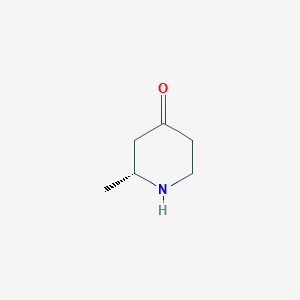

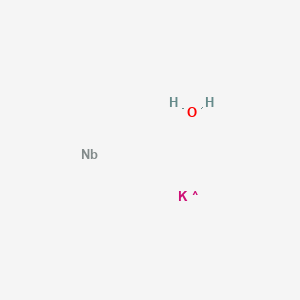

![7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one](/img/structure/B12336588.png)


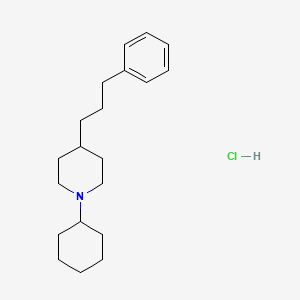

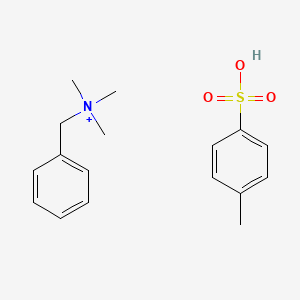
![Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-](/img/structure/B12336622.png)

![3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B12336632.png)
